3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a pyrrolidine ring, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide, which is generated in situ from a chlorooxime. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular components involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol
- 1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-ylmethanol
Uniqueness
3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is unique due to its combination of an oxadiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-9-11-17(12-10-15)20-22-21(26-23-20)18-8-5-13-24(18)19(25)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYHBGWXFDKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.